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molecular formula C11H15NO B8476466 1-(N-benzylamino)-1-cyclopropanemethanol

1-(N-benzylamino)-1-cyclopropanemethanol

Cat. No. B8476466
M. Wt: 177.24 g/mol
InChI Key: CMAOBUKMVPCSTI-UHFFFAOYSA-N
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Patent
US06924278B2

Procedure details

To a mixture of 1-amino-1-cyclopropanemethanol hydrochloride (1.1 g), benzaldehyde (945 mg) and triethylamine (1.24 ml) in 1,2-dichloroethane (10 ml), sodium triacetoxyborohydride (5.66 g) was added with ice-cooling over 5 minutes. After being stirred at room temperature for 13 hours, the mixture was poured into aqueous sodium bicarbonate solution and stirred for several hours. The organic layer was separated, dried over magnesium sulfate and evaporated under reduced pressure to give 1-(N-benzylamino)-1-cyclopropanemethanol (641 mg).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
945 mg
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1([CH2:6][OH:7])[CH2:5][CH2:4]1.[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+]>ClCCCl.C(N(CC)CC)C>[CH2:8]([NH:2][C:3]1([CH2:6][OH:7])[CH2:5][CH2:4]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.NC1(CC1)CO
Name
Quantity
945 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
5.66 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
1.24 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling over 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
stirred for several hours
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 641 mg
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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